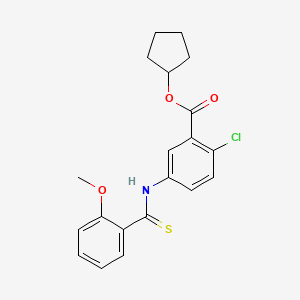
Acetyl kitasamycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetyl kitasamycin is a macrolide antibiotic derived from kitasamycin, which is produced by the bacterium Streptomyces kitasatoensis. It is known for its broad-spectrum antimicrobial activity and is used to treat various bacterial infections . This compound functions by inhibiting protein synthesis in bacteria, making it an effective treatment for infections caused by susceptible microorganisms .
準備方法
Synthetic Routes and Reaction Conditions
Acetyl kitasamycin is synthesized through a fermentation process involving Streptomyces kitasatoensis. The fermentation medium typically contains glucose, soybean cake powder, starch, ammonium chloride, monopotassium phosphate, magnesium sulfate, zinc sulfate, calcium carbonate, and soybean oil . The addition of methyl oleate and a surfactant enhances the synthesis of macrocyclic lactone, which is crucial for the production of this compound .
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation followed by extraction and purification processes. The fermentation is carried out in bioreactors under controlled conditions to optimize the yield of the antibiotic. After fermentation, the compound is extracted using solvents and purified through various chromatographic techniques to obtain the final product .
化学反応の分析
Types of Reactions
Acetyl kitasamycin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These derivatives can have different pharmacological properties and may be used for different therapeutic applications .
科学的研究の応用
Acetyl kitasamycin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactions of macrolide antibiotics.
Biology: It is used to study the mechanisms of bacterial protein synthesis and the development of antibiotic resistance.
Medicine: It is used to treat bacterial infections, particularly those caused by Gram-positive bacteria.
作用機序
Acetyl kitasamycin exerts its effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This binding prevents the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, effectively halting bacterial growth . The molecular targets of this compound include various components of the bacterial ribosome, and its action involves disrupting the normal function of these components .
類似化合物との比較
Similar Compounds
Similar compounds to acetyl kitasamycin include other macrolide antibiotics such as erythromycin, clarithromycin, and azithromycin . These compounds share a similar mechanism of action and are used to treat similar types of bacterial infections.
Uniqueness
What sets this compound apart from other macrolides is its specific structure, which allows for a broader spectrum of activity and potentially fewer side effects. Additionally, this compound has shown promise in unique applications, such as its antifibrotic effects in preventing scarring after glaucoma surgery .
特性
CAS番号 |
71251-30-4 |
|---|---|
分子式 |
C43H69NO16 |
分子量 |
856.0 g/mol |
IUPAC名 |
[(2R,3R,4S)-6-[(2S,3R,4R,5S,6R)-5-acetyloxy-6-[[(4S,5R,6R,7S,9S,10S,11E,13E,16S)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate |
InChI |
InChI=1S/C43H69NO16/c1-12-16-33(49)58-41-27(5)54-35(23-43(41,8)51)59-37-26(4)55-42(40(57-29(7)47)36(37)44(9)10)60-38-30(19-20-45)21-24(2)31(48)18-15-13-14-17-25(3)53-34(50)22-32(39(38)52-11)56-28(6)46/h13-15,18,20,24-27,30-32,35-42,48,51H,12,16-17,19,21-23H2,1-11H3/b14-13+,18-15+/t24-,25-,26-,27+,30+,31+,32-,35?,36+,37-,38+,39+,40-,41+,42+,43-/m0/s1 |
InChIキー |
YAQOKDYFTLGDSF-HWYPZJCRSA-N |
異性体SMILES |
CCCC(=O)O[C@@H]1[C@H](OC(C[C@]1(C)O)O[C@H]2[C@@H](O[C@@H]([C@H]([C@@H]2N(C)C)OC(=O)C)O[C@@H]3[C@@H](C[C@@H]([C@@H](/C=C/C=C/C[C@@H](OC(=O)C[C@@H]([C@H]3OC)OC(=O)C)C)O)C)CC=O)C)C |
正規SMILES |
CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)OC(=O)C)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)C)C)O)C)CC=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![N-[1-[4-[2-(4-acetamidophenyl)ethyl]piperazin-1-yl]propan-2-yl]-N-(4-methoxyphenyl)propanamide;oxalic acid;hydrate](/img/structure/B12736103.png)
